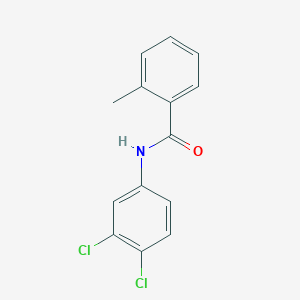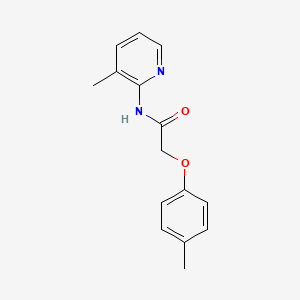![molecular formula C7H5Cl3O2S B5667164 1-chloro-4-[(dichloromethyl)sulfonyl]benzene](/img/structure/B5667164.png)
1-chloro-4-[(dichloromethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is an organic compound with the molecular formula C7H5Cl3O2S. It is a chlorinated aromatic sulfone, characterized by the presence of a benzene ring substituted with a chloro group and a dichloromethyl sulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene can be synthesized through the chlorination of 4-chlorobenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides
Scientific Research Applications
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-4-[(dichloromethyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the chloro and sulfonyl groups .
Comparison with Similar Compounds
- 4-Chlorophenyl dichloromethyl sulfone
- 1-Chloro-4-(cyclohexylmethyl)sulfonylbenzene
- 1-Chloro-4-(4-methylphenyl)sulfonylbenzene
Comparison: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the dichloromethyl group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-chloro-4-(dichloromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGHIZQJJURTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-methoxyphenyl)ethyl]-6-methyl-3-pyridinol](/img/structure/B5667084.png)
![2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B5667100.png)
![1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide](/img/structure/B5667110.png)
![1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline](/img/structure/B5667116.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N'-phenylurea](/img/structure/B5667150.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B5667156.png)
![2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetic acid](/img/structure/B5667170.png)


![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
